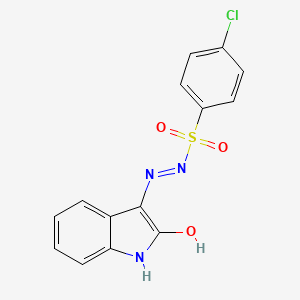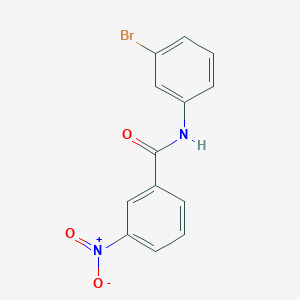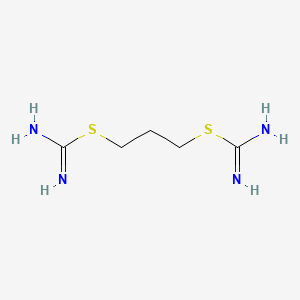
4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide, also known as C16, is a chemical compound that has been widely used in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide is not fully understood. However, it is believed that 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide has been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and physiological effects:
4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. In addition, 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide has been shown to inhibit the growth of several bacterial and viral strains, including Staphylococcus aureus and Herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, the mechanism of action of 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide is not fully understood, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide. One area of interest is the development of new derivatives of 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide that have improved solubility and bioavailability. Another area of interest is the study of the mechanism of action of 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide in more detail, which will help to design more effective experiments to study its effects. Finally, the potential use of 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and infectious diseases, should be explored further.
Conclusion:
In conclusion, 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide is a promising chemical compound that has shown potential therapeutic effects in various fields of research. Its anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action of 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide and to explore its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide involves the reaction between 4-chlorobenzenesulfonyl hydrazide and 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide has been extensively used in scientific research as a potential therapeutic agent for various diseases. It has been shown to possess anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. In cancer research, 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide has been demonstrated to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In addition, 4-chloro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzenesulfonohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
4-chloro-N-[(2-hydroxy-1H-indol-3-yl)imino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-9-5-7-10(8-6-9)22(20,21)18-17-13-11-3-1-2-4-12(11)16-14(13)19/h1-8,16,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIQONQXAQUYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2-hydroxy-1H-indol-3-yl)imino]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5723273.png)

![(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5723294.png)
![1-benzyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5723299.png)
![4-[(5-ethyl-2-furoyl)amino]benzoic acid](/img/structure/B5723311.png)



![ethyl 5-({[(3-methoxyphenyl)amino]carbonyl}amino)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5723329.png)

![[5-(2-bromo-4-methylphenyl)-2-furyl]methanol](/img/structure/B5723342.png)
![4-chloro-6-[(4,6-dimethylpyrimidin-2-yl)thio]-N-ethyl-1,3,5-triazin-2-amine](/img/structure/B5723355.png)
![methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate](/img/structure/B5723361.png)